3-(o-Tolyl)thietan-3-ol
Description
3-(o-Tolyl)thietan-3-ol is a sulfur-containing heterocyclic compound featuring a thietane (four-membered saturated ring with one sulfur atom) substituted with an o-tolyl (2-methylphenyl) group at the 3-position and a hydroxyl group at the same carbon. This structure combines aromatic and strained ring systems, making it a candidate for bioisosteric replacement of carboxylic acids in medicinal chemistry . Its molecular formula is C₁₀H₁₂OS, with a molecular weight of 180.26 g/mol.
Studies have shown that thietan-3-ol derivatives, including this compound, mimic the steric and electronic properties of carboxylic acids while avoiding ionization at physiological pH, enhancing drug-like properties .
Properties
Molecular Formula |
C10H12OS |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
3-(2-methylphenyl)thietan-3-ol |
InChI |
InChI=1S/C10H12OS/c1-8-4-2-3-5-9(8)10(11)6-12-7-10/h2-5,11H,6-7H2,1H3 |
InChI Key |
KIWCVAUXVUUCKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CSC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of o-tolylmagnesium bromide with thietan-3-one under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 3-(o-Tolyl)thietan-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(o-Tolyl)thietan-3-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted thietanes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as thiols and amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Substituted thietanes with various functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(o-Tolyl)thietan-3-ol involves its interaction with molecular targets through its sulfur-containing ring. The compound can act as a bioisostere for carboxylic acids, mimicking their interactions with enzymes and receptors . This property makes it useful in drug design, where it can modulate the activity of biological targets such as cyclooxygenase and lipoxygenase enzymes .
Comparison with Similar Compounds
Comparative Analysis
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Water Solubility (mg/mL) | pKa (OH) | Key Feature |
|---|---|---|---|---|---|
| This compound | 180.26 | ~2.5 | 0.15 | ~9.5 | Aromatic substitution |
| Thietan-3-ol | 90.14 | ~0.3 | 5.2 | ~10.1 | Minimal steric hindrance |
| Oxetan-3-ol | 90.08 | ~-0.5 | 12.0 | ~11.3 | High hydrogen-bonding capacity |
| 3-Methyl-3-thietanol | 104.17 | ~1.2 | 2.8 | ~9.8 | Increased lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
